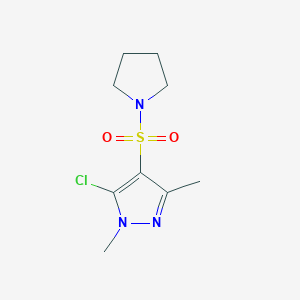
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is a chemical compound with the molecular formula C11H8F3NS . It is an intriguing compound with diverse applications in scientific research.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine, has been a topic of interest in recent years. One approach involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .Molecular Structure Analysis
The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The compound has a molecular weight of 243.25 g/mol .Physical And Chemical Properties Analysis
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine has a molecular weight of 243.25 g/mol, a XLogP3-AA value of 3.5, and a topological polar surface area of 54.3 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “4-Phenyl-5-(trifluoromethyl)thiophen-3-amine,” focusing on unique applications across different fields:
Electrochemical Sensing
A study has shown that a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants using square wave voltammetry and electrochemical impedance spectroscopy .
Crystallography
The compound has been used in crystallography to determine the crystal structure of related thiophene derivatives, which is essential for understanding their chemical properties and potential applications .
Anticancer Research
Fully-substituted 4-(trifluoromethyl)isoxazoles, which can be synthesized from similar compounds, have been evaluated for their anti-cancer activities against various cell lines, indicating potential applications in cancer treatment .
Antioxidant Agent
Derivatives of this compound have been reported to possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Organic Light-Emitting Diodes (OLEDs)
Compounds with similar structures have been studied for their potential use in OLEDs due to their significant redshift in light emission, indicating a fast relaxation from the excited state to the ground state .
Organic Synthesis
This compound can serve as an intermediate in organic synthesis, contributing to various chemical reactions and product formations .
MDPI De Gruyter RSC Publishing Eureka Select ACS Publications Alfa Chemistry
Safety And Hazards
Eigenschaften
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)10-9(8(15)6-16-10)7-4-2-1-3-5-7/h1-6H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIPYEXWOYDDDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382347 |
Source


|
| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine | |
CAS RN |
256427-77-7 |
Source


|
| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)







![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)
